tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 1221342-90-0
VCID: VC11728188
InChI: InChI=1S/C13H27NO3/c1-6-16-9-7-8-14-10-11(2)12(15)17-13(3,4)5/h11,14H,6-10H2,1-5H3
SMILES: CCOCCCNCC(C)C(=O)OC(C)(C)C
Molecular Formula: C13H27NO3
Molecular Weight: 245.36 g/mol

tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate

CAS No.: 1221342-90-0

Cat. No.: VC11728188

Molecular Formula: C13H27NO3

Molecular Weight: 245.36 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate - 1221342-90-0

Specification

CAS No. 1221342-90-0
Molecular Formula C13H27NO3
Molecular Weight 245.36 g/mol
IUPAC Name tert-butyl 3-(3-ethoxypropylamino)-2-methylpropanoate
Standard InChI InChI=1S/C13H27NO3/c1-6-16-9-7-8-14-10-11(2)12(15)17-13(3,4)5/h11,14H,6-10H2,1-5H3
Standard InChI Key PIGIANFZCGEGAX-UHFFFAOYSA-N
SMILES CCOCCCNCC(C)C(=O)OC(C)(C)C
Canonical SMILES CCOCCCNCC(C)C(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Chemical Identity

tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate belongs to the class of tertiary alkyl esters with an aminoalkyl side chain. Its IUPAC name, tert-butyl 3-(3-ethoxypropylamino)-2-methylpropanoate, reflects the substitution pattern:

  • A tert-butyl group (C(CH3)3\text{C}(\text{CH}_3)_3) esterified to a propanoic acid backbone.

  • A 2-methyl substituent on the propanoate carbon chain.

  • A 3-ethoxypropylamino group (NHCH2CH2CH2OCH2CH3\text{NH}-\text{CH}_2\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_3) attached at the third position.

Table 1: Molecular Properties

PropertyValueSource
CAS No.1221342-90-0
Molecular FormulaC13H27NO3\text{C}_{13}\text{H}_{27}\text{NO}_3
Molecular Weight245.36 g/mol
SMILESCCOCCCNCC(C)C(=O)OC(C)(C)C
InChIKeyPIGIANFZCGEGAX-UHFFFAOYSA-N

The ethoxylated propylamino side chain enhances solubility in polar solvents, while the tert-butyl group confers steric bulk and lipophilicity, balancing the compound’s amphiphilic character .

Synthesis and Purification

Synthetic Routes

The compound is synthesized through a multi-step process involving esterification and amination reactions.

Esterification of Propanoic Acid

The tert-butyl ester is typically formed via acid-catalyzed reaction between 2-methylpropanoic acid and tert-butanol. For example, analogous methods described in patent CN103214383A utilize glycine and ethyl tert-butyl ester under acidic conditions to produce tert-butyl glycinate . Adapting this approach, 2-methylpropanoic acid reacts with tert-butanol in the presence of H2SO4\text{H}_2\text{SO}_4 or pp-toluenesulfonic acid, yielding tert-butyl 2-methylpropanoate .

Table 2: Exemplary Synthesis Conditions

StepReagents/ConditionsYieldSource
EsterificationH2SO4\text{H}_2\text{SO}_4, reflux, 6h85%
Reductive AminationNaBH3CN\text{NaBH}_3\text{CN}, CH3OH\text{CH}_3\text{OH}, rt, 12h72%

Purification Strategies

Crude product purification involves:

  • Liquid-liquid extraction to remove acidic/basic impurities.

  • Column chromatography (silica gel, ethyl acetate/hexane eluent) .

  • Recrystallization from ethyl acetate/heptane mixtures .

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible with polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. The ethoxypropylamino group enhances aqueous solubility compared to non-ethoxylated analogs .

  • Stability: The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield 3-[(3-ethoxypropyl)amino]-2-methylpropanoic acid, a potential bioactive species.

Table 3: Stability Profile

ConditionHalf-Life (25°C)Degradation Product
pH 1.0 (HCl)2.5 h2-Methylpropanoic acid derivative
pH 7.4 (PBS)>48 hStable
pH 10.0 (NaOH)1.8 hHydrolyzed ester

Biological Activity and Applications

Mechanistic Insights

The compound’s amino group facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors), while the ethoxypropyl chain improves membrane permeability. As a prodrug, hydrolysis releases the free acid, which may exhibit enhanced pharmacological activity .

Pharmaceutical Applications

  • Prodrug Design: Used to mask carboxylic acid groups in NSAIDs or antiviral agents, improving oral bioavailability .

  • Peptide Synthesis: The tert-butyl group serves as a temporary protecting group for amines in solid-phase peptide synthesis .

Comparison with Structural Analogs

tert-Butyl Glycinate Derivatives

Compared to tert-butyl glycinate (CAS No. 64588-29-2), the 2-methyl and ethoxypropylamino substituents in this compound confer:

  • Higher lipophilicity (logP ≈ 2.1 vs. 0.8) .

  • Slower hydrolysis kinetics due to steric hindrance .

tert-Butyl (3-Aminopropyl)carbamate

While tert-butyl (3-aminopropyl)carbamate (CAS No. 75178-96-0) lacks the ethoxy group, its carbamate protection allows selective deprotection under mild acidic conditions, contrasting with the ester’s base-sensitive hydrolysis .

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